molecular formula C5H2ClIN4 B1475017 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1823892-24-5

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1475017
CAS No.: 1823892-24-5
M. Wt: 280.45 g/mol
InChI Key: XNSXFRSSCBPJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1823892-24-5) is a high-value heteroaromatic scaffold designed for advanced chemical synthesis and drug discovery. This compound features a triazolopyridazine core strategically functionalized with both chloro and iodo substituents, making it a versatile and reactive building block for constructing complex molecules. Its primary research application lies in medicinal chemistry, where it serves as a key intermediate for the synthesis of various pharmacologically active compounds. The presence of two distinct halogens allows for sequential and selective cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, enabling the rapid generation of diverse chemical libraries for screening. The triazolopyridazine system is a privileged structure in drug discovery, known for its ability to participate in key molecular interactions with biological targets. Product Identifiers: CAS Number: 1823892-24-5 , MDL Number: MFCD27975633 , Chemical Formula: C 5 H 2 ClIN 4 , Average Mass: 280.45 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClIN4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXFRSSCBPJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823892-24-5
Record name 6-chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H2ClIN4C_5H_2ClIN_4, with a molecular weight of approximately 220.45 g/mol. The compound features a triazole ring fused to a pyridazine moiety, which contributes to its unique pharmacological properties.

Structural Information

PropertyValue
Molecular FormulaC₅H₂ClIN₄
Molecular Weight220.45 g/mol
InChI KeyXNSXFRSSCBPJMY-UHFFFAOYSA-N

Antiproliferative Activity

Recent studies have highlighted the antiproliferative activity of compounds related to the triazolo[4,3-b]pyridazine scaffold. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound designated as 4q , which bears structural similarities to this compound, exhibited significant antiproliferative effects against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM .

The mechanism by which these compounds exert their antiproliferative effects appears to involve the inhibition of tubulin polymerization. Tubulin is a critical protein for cell division; thus, disrupting its polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Immunofluorescence assays indicated that 4q significantly disrupted microtubule dynamics .

Case Studies

In a comparative study involving various derivatives of the triazolo[4,3-b]pyridazine scaffold:

  • Compound Variants : Different substitutions on the A-ring and B-ring were tested to assess their impact on biological activity.
  • Results Summary :
    • Compounds with electron-donating groups showed enhanced activity.
    • The most potent compound identified was 4q , which contained a 3-amino-4-methoxyphenyl moiety.

Table: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)
4q SGC-79010.014
4q A5490.008
4q HT-10800.012

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference Evidence
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine Cl (6), I (3) C₅H₂ClIN₄ 280.46 Intermediate for kinase/bromodomain inhibitors; halogenation enhances electrophilicity
6-Chloro-3-methyl Cl (6), CH₃ (3) C₅H₄ClN₄ 154.56 Antifungal/antibacterial activity; minimal antihypertensive effects
6-Chloro-3-chloromethyl Cl (6), CH₂Cl (3) C₇H₆Cl₂N₄ 217.05 High lipophilicity; co-crystallizes with acetic acid; used in nucleophilic substitution
6-Fluoro-3-(trifluoromethyl) F (6), CF₃ (3) C₆H₂F₄N₄ 194.11 BRD4 bromodomain inhibitor (IC₅₀ ~10 µM); improved solubility vs. chloro analogs
6-Hydrazinyl-3-aryl NHNH₂ (6), aryl (3) C₁₀H₉ClN₆ 260.69 Precursor for further functionalization (e.g., coupling with aldehydes)
6-(4-Chlorobenzyl)amino-3-ethyl NH(CH₂C₆H₄Cl) (6), C₂H₅ (3) C₁₄H₁₂ClN₅ 297.73 Moderate LRRK2 inhibition; improved kinase selectivity
6-Chloro-3-(oxetan-3-yl) Cl (6), oxetane (3) C₈H₆ClN₄O 207.61 Enhanced metabolic stability; explored in calcium/calmodulin studies

Key Research Findings

  • Lipophilicity and Substitution : Chlorine at position 6 increases lipophilicity, as seen in 6-chloro-3-chloromethyl (logP = 2.1) vs. 6-chloro-3-methyl (logP = 1.5). Iodo substitution further enhances electrophilicity, enabling cross-coupling reactions .
  • Biological Activity :
    • Antimicrobial Activity : 6-Chloro-3-methyl derivatives exhibit mild-to-moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
    • Bromodomain Inhibition : 6-Fluoro-3-(trifluoromethyl) analogs show micromolar IC₅₀ values against BRD4, with crystal structures confirming binding to acetyl-lysine recognition sites .
    • Kinase Inhibition : 6-Chloro-3-iodo derivatives are precursors for LRRK2 inhibitors, where the 6-thioether side chain and 3-aryl groups are critical for potency .

Contradictions and Limitations

  • Antihypertensive Activity: Despite structural similarity, 6-substituted triazolo[4,3-b]pyridazine-3-methanol derivatives failed to show hypotensive effects in vivo .
  • Potency vs. Selectivity : While 6-fluoro-3-(trifluoromethyl) derivatives inhibit BRD4, their moderate IC₅₀ values (10–50 µM) suggest room for optimization .

Preparation Methods

Synthesis of the Triazolo[4,3-b]pyridazine Core

The foundational step in preparing 6-chloro-3-iodo-triazolo[4,3-b]pyridazine involves the construction of the triazolo[4,3-b]pyridazine nucleus. This heterocyclic scaffold was first synthesized by Steck et al. in 1959 and typically involves cyclization reactions starting from substituted pyridazine derivatives.

  • A common approach starts with 3,6-dichloro-4-pyridazine carboxylic acid, which is synthesized in three steps involving hydrazine hydrate treatment and oxidation steps to introduce the necessary functional groups.
  • The key intermediate, 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine, is obtained by refluxing 6-chloro-3-hydrazino-pyridazin-4-ylamine in formic acid, facilitating ring closure to form the triazole ring fused to the pyridazine core.

Chlorination at Position 6

Chlorination at the 6-position is generally introduced early in the synthetic sequence and maintained throughout the subsequent transformations.

  • Phosphorus oxychloride (POCl3) is commonly used as a chlorinating agent, often in the presence of a phase-transfer catalyst such as benzyl triethyl ammonium chloride.
  • The chlorination is performed under reflux conditions in solvents like acetonitrile, converting hydroxyl or amino precursors at the 6-position into the corresponding 6-chloro derivatives.
  • For example, 6-substituted-triazolo[4,3-b]pyridazin-8-ols are chlorinated using POCl3 in dry acetonitrile with benzyl triethyl ammonium chloride at reflux for 16 hours to afford 8-chloro-6-substituted derivatives.

Detailed Stepwise Procedure

Step Reagents & Conditions Description Outcome
1 3,6-Dichloro-4-pyridazine carboxylic acid synthesis: NHNH2- HSO4 reflux, POCl3 reflux, KMnO4/KOH oxidation Preparation of pyridazine intermediate with chloro substituents 3,6-Dichloro-4-pyridazine carboxylic acid
2 Reflux 6-chloro-3-hydrazino-pyridazin-4-ylamine in formic acid Cyclization to form triazolo[4,3-b]pyridazine core 6-Chloro-triazolo[4,3-b]pyridazin-8-ylamine
3 Sandmeyer reaction: diazotization and treatment with KI Introduction of iodine at position 3 6-Chloro-3-iodo-triazolo[4,3-b]pyridazine
4 Chlorination using POCl3, benzyl triethyl ammonium chloride in CH3CN reflux Conversion of hydroxyl or amino groups to chloro substituent at position 6 6-Chloro derivatives ready for further functionalization

Representative Experimental Data

  • The chlorination step typically yields orange solids with melting points around 188–190 °C for 8-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives.
  • The iodinated derivatives are obtained in good yields following the Sandmeyer protocol, with purification achieved via standard extraction and chromatographic techniques.

Analytical and Characterization Techniques

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) are employed to confirm the structure and purity of intermediates and final products.
  • For example, ^1H NMR spectra show characteristic singlets corresponding to methyl groups and aromatic protons, while MS confirms molecular ion peaks consistent with the expected halogenated compounds.
  • Chromatographic methods such as flash chromatography are used for purification after key steps.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Notes Yield/Outcome
Pyridazine carboxylic acid prep Hydrazine hydrate, POCl3, KMnO4/KOH oxidation Multi-step synthesis of chlorinated pyridazine High purity intermediate
Triazolo ring formation Reflux in formic acid Cyclization to form triazolo[4,3-b]pyridazine Acceptable yields
Iodination (Sandmeyer reaction) Diazotization, KI Selective introduction of iodine at C-3 High regioselectivity and yield
Chlorination POCl3, benzyl triethyl ammonium chloride, reflux Conversion of hydroxyl/amino to chloro at C-6 High yield, stable intermediates

Q & A

Q. What are the standard synthetic routes for 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves cyclization of hydrazine derivatives with halogenated precursors. A common approach includes:

  • Step 1: Condensation of 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine .
  • Step 2: Oxidative cyclization using reagents like iodobenzene diacetate (IBD) in dichloromethane to form the triazole ring .
  • Step 3: Iodination at the 3-position via halogen exchange or electrophilic substitution.
    Key challenges include avoiding toxic reagents (e.g., Br₂/AcOH) and optimizing reaction time/temperature for higher yields (60–80%) .

Q. How is the crystal structure of this compound characterized?

X-ray diffraction (XRD) reveals a planar bicyclic core with intramolecular C–H⋯N hydrogen bonding and π–π stacking between dimers. The 6-chloro substituent weakens the adjacent C–Cl bond (bond length ~1.72 Å), while the iodo group at position 3 contributes to steric hindrance . Key metrics:

ParameterValue (Å/°)Significance
C–Cl bond length1.72Weak polarization for reactivity
Dihedral angle<5°Planarity enhances π–π interactions
Inter-dimer distance3.45Stabilizes crystalline packing

Q. What spectroscopic techniques confirm its structure?

  • NMR: ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C6, iodo at C3). For example, the iodo group causes deshielding (~160 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 320 for C₅H₃ClIN₄) confirm molecular weight .
  • XRD: Resolves bond lengths/angles and validates planar geometry .

Advanced Research Questions

Q. How does substitution at positions 3 and 6 influence biological activity?

Structure-activity relationship (SAR) studies show:

  • Position 3 (iodo): Enhances lipophilicity and target binding via halogen bonding (e.g., enzyme inhibition ).
  • Position 6 (chloro): Modulates electronic properties, increasing electrophilicity for nucleophilic attacks in cytotoxic pathways .

Example SAR Table:

Compound ModificationBiological ActivityMechanism InsightsReference
3-Iodo, 6-Chloroc-Met/Pim-1 kinase inhibitionHalogen bonding with ATP pocket
3-Trifluoromethyl, 6-ChloroAntimicrobialEnhanced membrane permeability
3-Phenyl, 6-ChloroAntitumor (HeLa cells)π–π stacking with DNA

Q. How can contradictions in reported biological data be resolved?

Discrepancies often arise from:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
  • Substituent effects: Minor structural changes (e.g., 3-iodo vs. 3-bromo) alter binding kinetics. Validate using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .
  • Solubility factors: Lipophilicity (logP) from iodine may reduce aqueous solubility, skewing in vitro results. Use DMSO/cremophor-based vehicles for consistency .

Q. What strategies improve synthetic yield and purity?

  • Optimized cyclization: Replace Br₂/AcOH with IBD in dichloromethane to reduce side reactions (yield increases from 45% to 72%) .
  • Purification: Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product .
  • Quality control: Monitor intermediates via TLC (Rf = 0.3 in ethyl acetate/hexane) and characterize final products with HRMS .

Q. How are computational methods used to predict target interactions?

  • Docking studies (AutoDock Vina): Simulate binding to kinases (e.g., c-Met) using the iodo group as a halogen bond donor. Scores < -9.0 kcal/mol indicate high affinity .
  • MD simulations (GROMACS): Assess stability of π–π interactions between the triazole ring and aromatic residues (e.g., Phe-1200 in c-Met) over 100 ns trajectories .

Methodological Notes

  • Data contradiction analysis: Cross-validate biological results using CRISPR-edited cell lines to isolate target-specific effects .
  • Synthetic troubleshooting: If cyclization fails, check for moisture-sensitive intermediates and use anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.